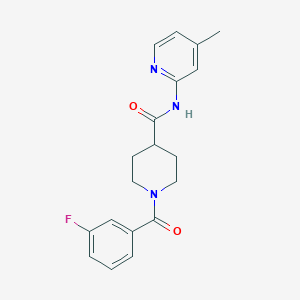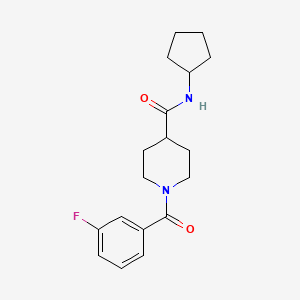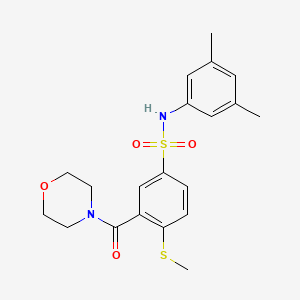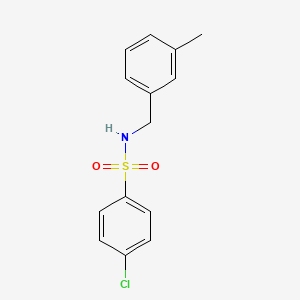![molecular formula C14H19ClN2O B4445838 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445838.png)
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide
説明
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as CPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in depth. In Additionally, we will list future directions for research on this compound.
科学的研究の応用
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied extensively for its potential applications in scientific research. It has been found to have a variety of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels. Additionally, 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have potential therapeutic applications in the treatment of cancer, hypertension, and neurological disorders.
作用機序
The mechanism of action of 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of various enzymes. 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Additionally, 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to modulate the activity of voltage-gated ion channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects
4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to modulate the activity of ion channels, which can lead to changes in neuronal excitability. 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been found to have potential therapeutic applications in the treatment of hypertension and neurological disorders.
実験室実験の利点と制限
One advantage of using 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has been found to have a variety of biological effects, which makes it a useful tool for studying various cellular processes. However, one limitation of using 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the development of more potent and selective 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide analogs for use in scientific research and potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide and its effects on various cellular processes. Finally, further studies are needed to explore the potential therapeutic applications of 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide in the treatment of cancer, hypertension, and neurological disorders.
Conclusion
In conclusion, 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide has potential therapeutic applications in the treatment of cancer, hypertension, and neurological disorders, and there are several future directions for research on this compound.
特性
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-13-6-4-12(5-7-13)14(18)16-8-3-11-17-9-1-2-10-17/h4-7H,1-3,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNDNXJUNXGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445761.png)
amine dihydrochloride](/img/structure/B4445769.png)
![N-(2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445776.png)

![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide](/img/structure/B4445796.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-pyridin-2-ylpyrimidine-5-carboxamide](/img/structure/B4445823.png)
![2-[4-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B4445824.png)
![ethyl 1-[3-(cyclopentyloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4445832.png)
![3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445846.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)benzamide](/img/structure/B4445861.png)
